3-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-8-methoxy-2H-chromen-2-one
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Overview
Description
3-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-8-methoxy-2H-chromen-2-one is a useful research compound. Its molecular formula is C19H12N2O6 and its molecular weight is 364.313. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
A series of compounds incorporating the chromen-2-one moiety, similar to the compound of interest, have demonstrated significant antimicrobial activity. For instance, Schiff bases of coumarin-incorporated 1,3,4-oxadiazole derivatives exhibited notable in vitro growth inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli, and the fungal strain Candida albicans (Bhat, Al-Omar, & Siddiqui, 2013). Similarly, 3-(9-hydroxy-3-methoxy-7-aryl-6,7,9,10-tetrahydro-5H-benzo[h]thiazolo[2,3-b]quinazolin-9-yl)-2H-chromen-2-ones synthesized via a solvent-free method showed broad-spectrum antibacterial activity (Velpula et al., 2015).
Synthesis Methodologies
Research has also focused on innovative synthesis methods for chromen-2-one derivatives. For example, an ultrasound-promoted synthesis of new thiazole derivatives bearing a coumarin nucleus was reported to be efficient and environmentally friendly, highlighting the potential for green chemistry applications in synthesizing related compounds (Gomha & Khalil, 2012).
Biological Evaluation
Compounds featuring the chromen-2-one core structure have been evaluated for various biological activities beyond antimicrobial effects. This includes investigations into their potential as antioxidant agents, where novel 5-substituted-2-(3,4,5-trihydroxyphenyl)-1,3,4-oxadiazoles were designed and synthesized for their antioxidant activities, demonstrating promising results (Rabie, Tantawy, & Badr, 2016).
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with proteins such asGlycogen synthase kinase-3 beta . This enzyme plays a crucial role in numerous cellular processes, including metabolism, cell division, and gene expression .
Mode of Action
Based on the structure and the known actions of similar compounds, it may inhibit the aggregation of pathogenic proteins . This could potentially disrupt the formation of harmful protein oligomers, thereby preventing associated cellular damage .
Biochemical Pathways
Compounds with similar structures have been found to interfere with the aggregation of pathogenic proteins, which could potentially affect pathways related to protein folding, degradation, and cell signaling .
Pharmacokinetics
Similar compounds have been found to have good brain penetration, which suggests that this compound may also be able to cross the blood-brain barrier .
Result of Action
Similar compounds have been found to inhibit pathogenic protein accumulation and neurodegeneration, and improve survival in mouse models of α-synuclein and prion disease .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
3-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-8-methoxy-2H-chromen-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates, a process crucial for many cellular functions. Additionally, this compound can bind to specific receptors on cell surfaces, modulating signal transduction pathways that regulate cell growth and differentiation .
Cellular Effects
The effects of this compound on various cell types are profound. It has been observed to influence cell signaling pathways, such as the MAPK/ERK pathway, which is involved in cell proliferation and survival. This compound can alter gene expression by modulating transcription factors, leading to changes in cellular metabolism and function. For example, it may induce apoptosis in cancer cells by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, inhibiting their activity. This inhibition can be competitive, where the compound competes with the natural substrate, or non-competitive, where it binds to a different site on the enzyme. Additionally, this compound can interact with DNA, affecting gene transcription and expression. These interactions can lead to the activation or repression of specific genes, thereby influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under extreme conditions such as high temperatures or acidic environments. Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in cell cycle progression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with dosage in animal models. At low doses, it may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities. At higher doses, it can cause toxic effects, including liver and kidney damage. These adverse effects are likely due to the compound’s interaction with critical enzymes and proteins involved in detoxification processes .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites. These metabolites may retain some biological activity or be further processed for excretion. The compound’s interaction with metabolic enzymes can also affect the levels of other metabolites, potentially disrupting normal metabolic flux .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion or active transport, depending on its concentration and the presence of specific transporters. Once inside the cell, it may bind to intracellular proteins, affecting its localization and accumulation. This distribution is crucial for its biological activity, as it needs to reach specific cellular compartments to exert its effects .
Properties
IUPAC Name |
3-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-8-methoxychromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N2O6/c1-23-14-4-2-3-10-7-12(19(22)26-16(10)14)18-20-17(21-27-18)11-5-6-13-15(8-11)25-9-24-13/h2-8H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMRAWEZUFIHJQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C3=NC(=NO3)C4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.